4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide
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Overview
Description
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide is a complex organic compound that features a thiazole ring fused with a furan ring, connected to a benzamide moiety via a methoxy linker. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions. The furan ring can be introduced via a cyclization reaction involving furfural and a suitable diene. The final step involves the coupling of the thiazole-furan intermediate with a benzamide derivative through a methoxy linker, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrothiazoles and related compounds.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular redox states. The benzamide moiety can interact with proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)thiazole: Lacks the benzamide moiety but shares the thiazole-furan core.
N-methoxybenzamide: Lacks the thiazole-furan core but shares the benzamide moiety.
Thiazole derivatives: Various compounds with different substituents on the thiazole ring.
Uniqueness
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide is unique due to the combination of the thiazole, furan, and benzamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-18-16(19)11-4-6-12(7-5-11)22-9-15-17-13(10-23-15)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYDKCUYMNLKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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